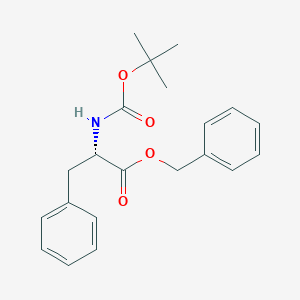

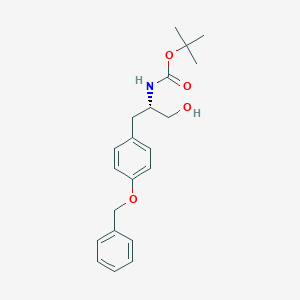

N-tert-Butoxycarbonylphenylalanine benzyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For example, a reaction of ethyl acetoacetate with benzyl alcohol afforded a 97% yield after five hours .Chemical Reactions Analysis

The transesterification of β-keto esters is a useful transformation in organic synthesis . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .Aplicaciones Científicas De Investigación

Application 1: Indirect Radiofluorination of Biomolecules

- Methods of Application: The synthesis of PNP and 2,3,5,6-tetrafluorphenyl (TFP) esters of 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate was attempted as precursors for direct radiofluorination .

- Results or Outcomes: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

Application 2: Protection of Carboxylic Acids

- Summary of Application: Benzyl esters are often used in organic chemistry as protecting groups for carboxylic acids. They can be used in esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .

- Methods of Application: Triethylamine mediates the esterification reactions. The process does not affect alcohols, phenols, amides, and other sensitive functionalities .

- Results or Outcomes: The reaction provides a method for protecting carboxylic acids during chemical reactions, allowing for more complex synthesis pathways .

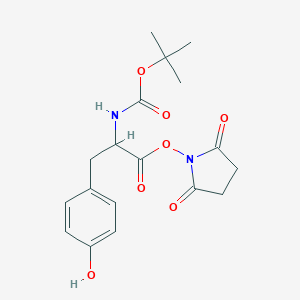

Application 3: Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

- Summary of Application: This study focuses on the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes. The deprotection process is crucial for the evaluation of complexant efficacy in separation assays .

- Methods of Application: The study used 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .

- Results or Outcomes: The study resulted in the successful deprotection of various N-Boc protected heteroarenes, including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .

Application 4: Deprotection of tert-butyl Esters and tert-butyl Ethers

- Summary of Application: This research focuses on the deprotection of tert-butyl esters and tert-butyl ethers, O-Boc, and N-Boc derivatives .

- Methods of Application: The study used triarylamminium radical cation to facilitate the deprotection process .

- Results or Outcomes: The tert-butyl esters were quantitatively converted into the corresponding carboxylic acids .

Application 5: Synthesis of Benzyl Esters

- Summary of Application: Benzyl esters are often used in organic chemistry as intermediates in various reactions. They can be synthesized from carboxylic acids and benzyl alcohol .

- Methods of Application: The synthesis of benzyl esters can be achieved through esterification reactions between carboxylic acids and benzyl alcohol in the presence of a catalyst .

- Results or Outcomes: The reaction provides a method for synthesizing benzyl esters, which can be used as intermediates in various organic reactions .

Application 6: Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

- Summary of Application: This study focuses on the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes. The deprotection process is crucial for the evaluation of complexant efficacy in separation assays .

- Methods of Application: The study used 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .

- Results or Outcomes: The study resulted in the successful deprotection of various N-Boc protected heteroarenes, including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .

Direcciones Futuras

The future directions of “N-tert-Butoxycarbonylphenylalanine benzyl ester” could involve its use in various studies such as drug development and peptide synthesis. Additionally, the transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .

Propiedades

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXOZTZHRIZRO-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985206 | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butoxycarbonylphenylalanine benzyl ester | |

CAS RN |

66617-58-1 | |

| Record name | N-tert-Butoxycarbonylphenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

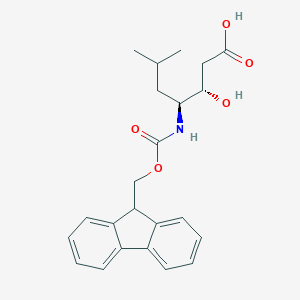

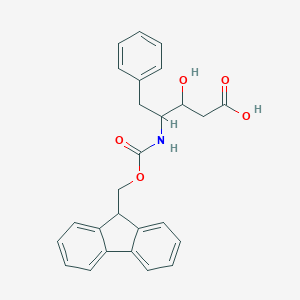

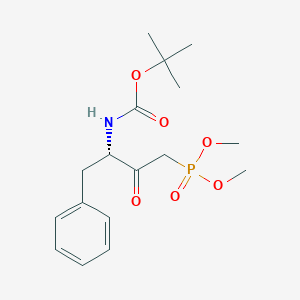

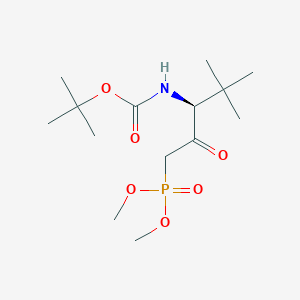

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)